REACTION_CXSMILES
|
[N:1]#[C:2]Br.[CH3:4][S:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9]>C(OCC)C>[CH3:4][S:5][C:6]1[CH:7]=[C:8]([NH:9][C:2]#[N:1])[CH:10]=[CH:11][CH:12]=1
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Name
|
|
Quantity
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1.42 g
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Type
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reactant
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Smiles
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N#CBr
|
Name
|
|
Quantity
|
2.72 mL
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Type
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reactant
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Smiles
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CSC=1C=C(N)C=CC1
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Name
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|
Quantity
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8 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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24 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 24° C. for 12 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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FILTRATION
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Details
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The precipitate was filtered off
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Type
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WASH
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Details
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the filtrate was washed with aqueous HCl (1 M, 3×15 mL) in ether
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Type
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EXTRACTION
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Details
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the organic layer extracted with brine (10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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Then the ether solution was dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a thick liquid
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by column chromatography (SiO2
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Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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CSC=1C=C(C=CC1)NC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |